molecular formula C19H17N3OS2 B2912845 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole CAS No. 670269-80-4

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole

Cat. No. B2912845
CAS RN: 670269-80-4
M. Wt: 367.49
InChI Key: RAARVPTUKQWPGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves intricate steps, including cyclization reactions, sulfur incorporation, and functional group manipulations. Literature suggests that methods for constructing thioxopyrimidines often rely on [3+3], [4+2], or [5+1] cyclization processes or domino reactions. These approaches facilitate the formation of the thienopyrimidine scaffold with an exocyclic sulfur atom at position 2 .

Scientific Research Applications

Synthesis and Herbicidal Activities

Compounds related to 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole have been synthesized and tested for their herbicidal activities. For example, the study by Fu-b (2014) focused on a novel compound synthesized through a four-step reaction, showing good inhibitory activity against certain types of grass and herbs (Liang Fu-b, 2014).

Reactivity and Antimicrobial Activity

Compounds with structural similarities have demonstrated interesting reactivity and potential antimicrobial activity. Sirakanyan et al. (2015) explored the reactivity of specific pyrido and furo derivatives, leading to the synthesis of new heterocyclic systems with promising antimicrobial properties against Staphylococcus aureus (S. Sirakanyan et al., 2015).

Biological Activities of Isoxazole Derivatives

The biological activities of isoxazole derivatives, which are structurally related to the compound , have been studied. Zaki et al. (2016) conducted a study on the efficient synthesis and biological activity of isoxazoline, pyrrolo and pyrazolo derivatives, showing their efficacy against gram-positive and gram-negative bacteria (Yasser H. Zaki et al., 2016).

Inhibition of Cyclin-Dependent Kinase

Research by Wang et al. (2004) focused on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which were identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical protein in cell cycle regulation (Shudong Wang et al., 2004).

Synthesis and Characterization for Antimicrobial Activity

Research into the synthesis and characterization of novel tetrazoles clubbed with pyrimidine, which shares structural features with this compound, has shown significant antimicrobial activity. Bhoge et al. (2021) developed derivatives of pharmaceutical interest, demonstrating efficacy against various bacterial strains (N. Bhoge et al., 2021).

Future Directions

: Voskoboynik, O. Y., Kolomoets, O. S., Berest, G. G., Nosulenko, I. S., Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(4), 256–272. Link

properties

IUPAC Name

3,5-dimethyl-4-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-11-4-6-14(7-5-11)16-9-25-19-17(16)18(20-10-21-19)24-8-15-12(2)22-23-13(15)3/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARVPTUKQWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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